molecular formula C24H27NO4 B340047 6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B340047
M. Wt: 393.5 g/mol
InChI Key: GEKMGXOSWJZGLZ-UHFFFAOYSA-N
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Description

6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with the molecular formula C24H27NO4 and a molecular weight of 393.5 g/mol. This compound is characterized by its unique structure, which includes a cyclohexene ring, a tert-butylphenoxy group, and an anilino carbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclohexene ring followed by the introduction of the tert-butylphenoxy and anilino carbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 6-[[4-(4-Tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include those with cyclohexene rings, tert-butylphenoxy groups, or anilino carbonyl groups, but none possess the exact same combination and arrangement of these features. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

6-[[4-(4-tert-butylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c1-24(2,3)16-8-12-18(13-9-16)29-19-14-10-17(11-15-19)25-22(26)20-6-4-5-7-21(20)23(27)28/h4-5,8-15,20-21H,6-7H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

GEKMGXOSWJZGLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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